

physical and chemical properties of 2-Chloro-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N-methoxy-N-methylacetamide

Cat. No.: B1631021

[Get Quote](#)

A Comprehensive Technical Guide to 2-Chloro-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and synthetic aspects of **2-Chloro-N-methoxy-N-methylacetamide**. This versatile Weinreb amide serves as a crucial building block in the synthesis of various biologically active molecules, most notably the *Pseudomonas aeruginosa* quorum sensing molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). This guide offers detailed experimental protocols, comprehensive data summaries, and visual representations of its synthetic applications and the biological pathway it influences.

Core Properties and Data

2-Chloro-N-methoxy-N-methylacetamide, a white to light yellow crystalline solid, is a halogenated Weinreb amide. Its unique structure allows for controlled C-C bond formation with organometallic reagents, making it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

The key physicochemical properties of **2-Chloro-N-methoxy-N-methylacetamide** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	2-chloro-N-methoxy-N-methylacetamide	[1] [2]
CAS Number	67442-07-3	[1] [3] [4] [5]
Molecular Formula	C ₄ H ₈ ClNO ₂	[1] [3] [4] [5]
Molecular Weight	137.56 g/mol	[1] [3] [4] [5]
Appearance	White to light yellow crystals or solid	[3]
Melting Point	39-41 °C	[1] [6]
Boiling Point	94-95 °C	[3]
Flash Point	104 °C (closed cup)	[1] [6]
Solubility	Insoluble in water	[3]
Storage Temperature	2-8 °C	[1] [6]

Spectral Data

Based on its structure, the following spectral characteristics are expected:

- ¹H NMR (CDCl₃, 300 MHz): δ 4.24 (s, 2H, Cl-CH₂-C=O), 3.74 (s, 3H, N-O-CH₃), 3.22 (s, 3H, N-CH₃).[\[3\]](#)
- ¹³C NMR: Expected peaks would correspond to the carbonyl carbon, the chlorinated methylene carbon, the N-methyl carbon, and the O-methyl carbon.
- FTIR: Characteristic peaks would include a strong C=O stretch for the amide and C-Cl stretching vibrations.
- Mass Spectrum (Cl): m/z 138 (MH⁺).[\[3\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of **2-Chloro-N-methoxy-N-methylacetamide** and its subsequent use in the preparation of PQS are outlined below.

Synthesis of 2-Chloro-N-methoxy-N-methylacetamide

This protocol describes the synthesis of the title compound from chloroacetyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

- Chloroacetyl chloride
- N,O-dimethylhydroxylamine hydrochloride
- Triethylamine (TEA) or a suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, slowly add triethylamine.
- Stir the mixture for a short period at 0 °C.
- Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane.

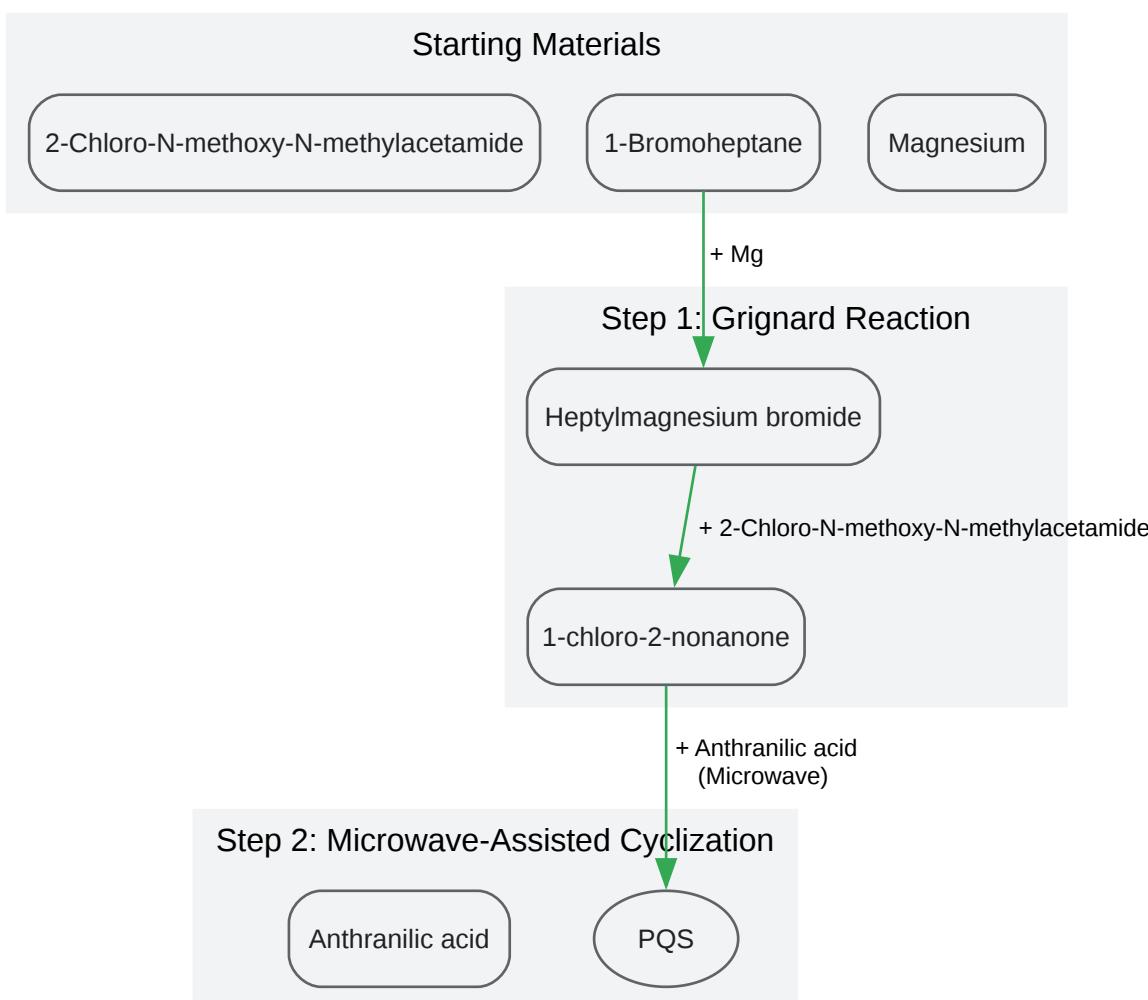
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization or column chromatography if necessary.

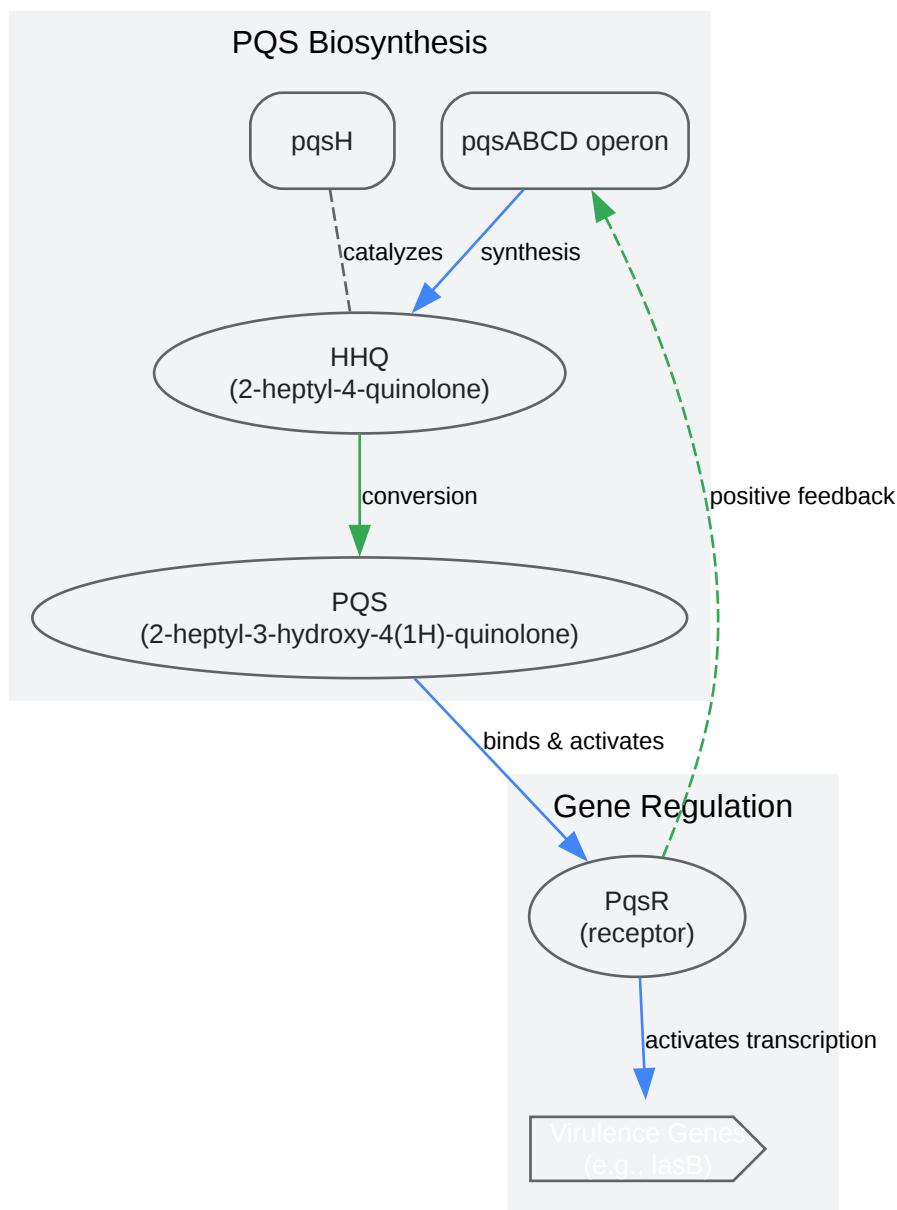
Two-Step Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)

This protocol details the synthesis of the *Pseudomonas aeruginosa* signaling molecule PQS, utilizing **2-Chloro-N-methoxy-N-methylacetamide** as a key starting material.^[3]

Step 1: Synthesis of 1-chloro-2-nonenone

- Prepare a Grignard reagent from 1-bromoheptane and magnesium turnings in a suitable ether solvent (e.g., THF, diethyl ether).
- In a separate flask, dissolve **2-Chloro-N-methoxy-N-methylacetamide** in the same solvent and cool to 0 °C.
- Slowly add the prepared Grignard reagent to the solution of the Weinreb amide.
- Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield 1-chloro-2-nonenone.


Step 2: Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)


- Combine 1-chloro-2-nonenone and anthranilic acid in a microwave-safe reaction vessel.
- Add a suitable solvent (e.g., NMP).

- Irradiate the mixture in a microwave reactor until the reaction is complete (typically around 30 minutes).
- After cooling, purify the reaction mixture by an appropriate method, such as column chromatography, to isolate the final product, PQS.

Visualizing a Key Synthetic Application

The following diagram illustrates the experimental workflow for the synthesis of the quorum-sensing molecule PQS, starting from **2-Chloro-N-methoxy-N-methylacetamide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 3. Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. *Pseudomonas aeruginosa* Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-N-methoxy-N-methylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631021#physical-and-chemical-properties-of-2-chloro-n-methoxy-n-methylacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com